

# Thermochemical Profile of Di-tert-butyl Disulfide: A Technical Guide

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Compound of Interest		
Compound Name:	Di-tert-butyl disulfide	
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#### Introduction

**Di-tert-butyl disulfide** [(CH<sub>3</sub>)<sub>3</sub>CSSC(CH<sub>3</sub>)<sub>3</sub>], a sterically hindered organosulfur compound, finds applications in various chemical syntheses and industrial processes. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and for predicting its behavior in complex chemical environments. This technical guide provides a comprehensive overview of the available thermochemical data for **di-tert-butyl disulfide**, details on experimental methodologies, and visual representations of its key chemical transformations.

#### **Core Thermochemical Data**

The following tables summarize the key thermochemical properties of **di-tert-butyl disulfide** that have been experimentally determined and reported in the literature. These values are essential for thermodynamic calculations related to reactions involving this compound.

Table 1: Enthalpy of Formation ( $\Delta fH^{\circ}$ )



Phase	ΔfH° (kJ/mol)	Method	Reference
Gas	-200	Ionization	Hawari, Griller, et al., 1986[1][2][3]
Gas	-199.8 ± 2.3	Rotating-bomb calorimetry	Good, 1972[1][2][3]
Gas	-202.0 ± 2.3	Combustion calorimetry	Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][2][3]
Liquid	-253.0 ± 1.5	Rotating-bomb calorimetry	Good, 1972[1][3]
Liquid	-251.0 ± 1.8	Combustion calorimetry	Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][3]

Table 2: Enthalpy of Combustion ( $\Delta cH^{\circ}$ )

Phase	ΔcH° (kJ/mol)	Method	Reference
Liquid	-6670.0 ± 1.3	Rotating-bomb calorimetry	Good, 1972[1][3]
Liquid	-6674.1 ± 1.6	Combustion calorimetry	Mackle and McClean, 1964 (Reanalyzed by Cox and Pilcher, 1970)[1][3]

Table 3: Enthalpy of Vaporization ( $\Delta vapH^{\circ}$ )

ΔvapH° (kJ/mol)	Method
53. ± 2.	Not specified



Note: While several values for the enthalpy of vaporization are available, a representative value is presented here. Discrepancies in reported values may arise from different experimental techniques and conditions.

Table 4: Other Thermochemical Data

Property	Value	Units	Source
Standard Molar Entropy (S°)	No experimental data found.	J/mol·K	-
Heat Capacity (Cp,gas)	329.81 (at 298.15 K)	J/mol·K	Cheméo (Joback Method)[4][5]

It is important to note that the provided heat capacity is a calculated value and has not been experimentally verified.

## **Experimental Protocols**

Detailed experimental protocols for the determination of the thermochemical data presented above are not fully available in the public domain and would require access to the original publications. However, the primary method cited for obtaining enthalpy of combustion and formation data is rotating-bomb calorimetry.

#### **Rotating-Bomb Calorimetry**

This technique is a specialized form of bomb calorimetry used for compounds containing elements like sulfur, which produce corrosive combustion products.

General Workflow:





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Figure 1: Generalized workflow for rotating-bomb calorimetry.

Key aspects of the methodology include:

- Sample Preparation: A precisely weighed sample of di-tert-butyl disulfide is placed in a combustible container (e.g., a gelatin capsule).
- Calorimetry: The container is placed in a stainless steel bomb, which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in a calorimeter. The sample is ignited, and the bomb is rotated to ensure complete combustion and absorption of the acidic combustion products (e.g., sulfuric acid) into a solution placed in the bomb. The temperature change of the water is meticulously recorded.
- Data Analysis: The heat of combustion is calculated from the temperature rise and the heat
  capacity of the calorimeter system. Corrections are applied for the heat of combustion of the
  container and for any incomplete combustion or side reactions. The standard enthalpy of
  formation can then be derived from the standard enthalpy of combustion using Hess's law.

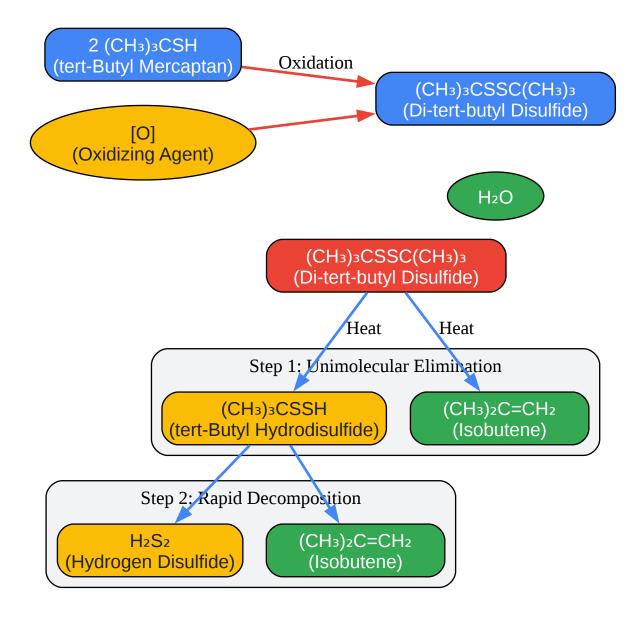
### **Chemical Transformations**

While specific biological signaling pathways involving **di-tert-butyl disulfide** are not well-documented, its synthesis and thermal decomposition pathways are of significant chemical interest.

#### **Synthesis of Di-tert-butyl Disulfide**

One common laboratory and industrial synthesis method involves the oxidation of tert-butyl mercaptan.





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